Cas no 905600-49-9 (2-Iodo-3-(trifluoromethyl)benzonitrile)

2-Iodo-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring both an iodo substituent and a trifluoromethyl group adjacent to a nitrile functionality. This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine moiety serves as an effective leaving group. The electron-withdrawing trifluoromethyl and nitrile groups enhance reactivity in nucleophilic substitution and metal-catalyzed transformations. Its high purity and stability under standard conditions ensure reliable performance in pharmaceutical and agrochemical research, where fluorinated building blocks are increasingly valuable. The compound is particularly useful for introducing trifluoromethyl-substituted aromatic frameworks into complex molecules.
2-Iodo-3-(trifluoromethyl)benzonitrile structure
905600-49-9 structure
Product Name:2-Iodo-3-(trifluoromethyl)benzonitrile
CAS No:905600-49-9
MF:C8H3F3IN
MW:297.01580452919
CID:1029290
PubChem ID:26598371
Update Time:2025-06-28

2-Iodo-3-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-3-(trifluoromethyl)benzonitrile
    • 3-CYANO-2-IODOBENZOTRIFLUORIDE
    • AKOS022171962
    • 905600-49-9
    • SCHEMBL171150
    • FS-6447
    • CGUFWPQURMBLMB-UHFFFAOYSA-N
    • DTXSID60650227
    • MFCD08532492
    • DB-134927
    • MDL: MFCD08532492
    • Inchi: 1S/C8H3F3IN/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3H
    • InChI Key: CGUFWPQURMBLMB-UHFFFAOYSA-N
    • SMILES: IC1C(C#N)=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 296.92623g/mol
  • Monoisotopic Mass: 296.92623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.8Ų

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Additional information on 2-Iodo-3-(trifluoromethyl)benzonitrile

Introduction to 2-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 905600-49-9)

2-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 905600-49-9) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its iodine and trifluoromethyl functionalities, which confer it with distinct reactivity and stability profiles.

The molecular structure of 2-Iodo-3-(trifluoromethyl)benzonitrile consists of a benzene ring substituted with an iodo group at the 2-position and a trifluoromethyl group at the 3-position, along with a cyano group at the 4-position. The presence of these functional groups imparts the molecule with a combination of electrophilic and nucleophilic properties, making it a valuable intermediate in synthetic chemistry.

In the realm of pharmaceutical research, 2-Iodo-3-(trifluoromethyl)benzonitrile has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting various diseases. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of inhibitors for specific enzymes involved in cancer pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, while the iodo group provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions.

Beyond pharmaceutical applications, 2-Iodo-3-(trifluoromethyl)benzonitrile has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials such as organic semiconductors and optoelectronic devices. A study published in the Journal of Materials Chemistry C demonstrated that derivatives of this compound exhibit excellent charge transport properties and can be used to fabricate high-performance organic field-effect transistors (OFETs). The cyano group contributes to the planarity and conjugation of the molecule, which is crucial for efficient charge transport.

The synthetic accessibility of 2-Iodo-3-(trifluoromethyl)benzonitrile has been well-documented in the literature. A common synthetic route involves the iodination of 3-trifluoromethylbenzonitrile followed by further functionalization. This process can be optimized using modern synthetic techniques such as microwave-assisted synthesis and flow chemistry to improve yield and purity. The robustness and scalability of these methods make it feasible to produce this compound on both laboratory and industrial scales.

In terms of safety and handling, while 2-Iodo-3-(trifluoromethyl)benzonitrile is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound. Additionally, it is important to store it in a cool, dry place away from incompatible substances to ensure its stability and longevity.

The future prospects for 2-Iodo-3-(trifluoromethyl)benzonitrile are promising. Ongoing research continues to uncover new applications and derivatives that could have significant impacts on various industries. For example, ongoing studies are exploring its potential as a precursor for novel catalysts and ligands in homogeneous catalysis. The ability to fine-tune its properties through chemical modification opens up a wide range of possibilities for innovation.

In conclusion, 2-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 905600-49-9) is a multifaceted compound with a diverse array of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to develop new materials and bioactive molecules. As research in these areas continues to advance, the importance of this compound is likely to grow, driving further innovation and discovery.

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